molecular formula C21H23N3O7S B1674722 Lenampicillin CAS No. 86273-18-9

Lenampicillin

Cat. No. B1674722
CAS RN: 86273-18-9
M. Wt: 461.5 g/mol
InChI Key: ZKUKMWMSYCIYRD-ZXFNITATSA-N
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Description

Lenampicillin is an antibiotic drug of the penicillin class . It is a prodrug of ampicillin; after oral administration of lenampicillin, ampicillin is rapidly formed . Lenampicillin inhibits bacterial penicillin binding proteins (transpeptidase) and is effective against a wide range of bacterial infections .


Molecular Structure Analysis

Lenampicillin’s molecular formula is C21H23N3O7S . It is a prodrug of ampicillin, meaning it is biologically converted into ampicillin in the body . More detailed molecular structure analysis would require specific studies or computational modeling .


Chemical Reactions Analysis

Lenampicillin, like other β-lactam antibiotics, works by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall through binding to penicillin-binding proteins . This prevents the synthesis of new cell walls in bacteria, leading to cell death .


Physical And Chemical Properties Analysis

Lenampicillin has a molecular weight of 461.49 g/mol . It is a solid substance that is soluble in DMSO . More detailed physical and chemical properties would require specific laboratory analysis.

Scientific Research Applications

Efficacy in Treating Acute Bacterial Infections

Lenampicillin has been evaluated for its efficacy in treating acute bacterial infections. Studies comparing lenampicillin hydrochloride tablet to amoxicillin capsule in the treatment of such infections have shown comparable effectiveness. Both lenampicillin and amoxicillin demonstrated similar cure rates, response rates, and bacterial eradication rates, indicating the efficacy of lenampicillin in treating acute bacterial conditions (Shan Xiao-mei, 2005).

Methodological Developments for Assessment

Lenampicillin has been a subject of methodological advancements in scientific research. A study developed a high-performance liquid chromatographic assay method to simultaneously determine lenampicillin, ampicillin, and an absorption marker for assessing intestinal absorption and metabolism using Caco-2 cells. This methodological development signifies lenampicillin's role in facilitating advanced pharmaceutical research (T. Mizuma, Sayaka Sakaguchi, M. Hayashi, 2005).

Application in Surgical Antibiotic Prophylaxis

Research has been conducted on lenampicillin's effectiveness as a prophylactic antibiotic in surgical procedures. A study investigating lenampicillin's use in mandibular third molar surgery found that short-term prophylaxis with lenampicillin effectively reduced postoperative infection and dry socket rates, suggesting its potential utility in surgical settings (T. Yoshii et al., 2002).

Bioactivation in Pharmacological Applications

Lenampicillin has also been a focus in studies exploring bioactivation of prodrugs. A study described the role of human carboxymethylenebutenolidase in the bioactivation of lenampicillin in liver and intestine, showing the enzyme's crucial role in converting lenampicillin to its active metabolite, highlighting its significance in drug metabolism and pharmacokinetics (T. Ishizuka et al., 2010).

Safety And Hazards

Lenampicillin should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, medical attention should be sought immediately .

Future Directions

The future of Lenampicillin, like many antibiotics, may be influenced by the increasing prevalence of antibiotic-resistant bacteria . Research into novel approaches for tackling antimicrobial resistance, including the development of new antibiotics or the modification of existing ones, will be crucial .

properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25)/t13-,14-,15+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUKMWMSYCIYRD-ZXFNITATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057901
Record name Lenampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lenampicillin

CAS RN

86273-18-9
Record name Lenampicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86273-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenampicillin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086273189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LENAMPICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M568DM08K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
449
Citations
ZM Sum, AM Sefton, AP Jepson… - Journal of Antimicrobial …, 1989 - academic.oup.com
… Lenampicillin is also an ester of ampicillin. Figure 1 shows the biochemical structure of lenampicillin and bacampicillin compared to ampicillin and amoxycillin. Lenampicillin is …
Number of citations: 11 academic.oup.com
K Fujita, H Takahashi, A Mizoguchi… - … Japanese Journal of …, 1985 - europepmc.org
A double-blind controlled clinical study between lenampicillin (LAPC), a newly developed oral ampicillin (ABPC) prodrug, and amoxicillin (AMPC) was conducted for the treatment of …
Number of citations: 4 europepmc.org
T Yoshii, Y Hamamoto, S Muraoka, S Furudoi… - Journal of infection and …, 2002 - Elsevier
The aim of this study was to examine the effect of antibiotic prophylaxis for mandibular third molar surgery from the viewpoint of the duration of administration. A comparative study was …
Number of citations: 44 www.sciencedirect.com
A Marzo, N Monti, M Ripamonti, E Arrigoni… - … of Chromatography A, 1990 - Elsevier
Ampicillin (AP), d(—)-α-aminobenzylpenicillin, is a widely used semisynthetic penicillin-like drug (Fig. 1). A series of AP derivatives, produced by esterification of the carboxyl group at C-…
Number of citations: 26 www.sciencedirect.com
Y Shigeno, M Masaki, H Nakazato… - …, 1984 - okayama.elsevierpure.com
Laboratory and clinical studies on lenampicillin (KBT-1585), a newly developed ampicillin prodrug, were carried out with following results. 1) Antibacterial activity: The in vitro …
Number of citations: 2 okayama.elsevierpure.com
J Sasaki, J Gotoh, K Morihana, M Uematsu… - … Japanese Journal of …, 1985 - europepmc.org
A comparative double blind study of lenampicillin (LAPC, KBT-1585) and talampicillin (TAPC) was carried out in order to objectively evaluate efficacy, safety and utility of LAPC in …
Number of citations: 1 europepmc.org
A Saito, M Nakashima - Antimicrobial agents and chemotherapy, 1986 - Am Soc Microbiol
… investigate the pharmacokinetic properties of lenampicillin in healthy volunteers. … lenampicillin, equivalent to 250 mg of ampicillin, were used in this study. A total of 1 mg of lenampicillin …
Number of citations: 14 journals.asm.org
Y AKIMOTO, Y MOCHIZUKI, A UDA… - The Journal of Nihon …, 1990 - jstage.jst.go.jp
The concentrations of ampicillin in serum and mixed saliva after a single oral administration of lenampicillin(500 mg) were determined by the paper disc method. The samples of serum …
Number of citations: 7 www.jstage.jst.go.jp
T Mizuma, S Sakaguchi, M Hayashi - Journal of Liquid …, 2005 - Taylor & Francis
… lenampicillin (… lenampicillin, the slope and its SD of a typical calibration line going through the coordinate origin (peak area ratio of lenampicillin to internal standard versus lenampicillin …
Number of citations: 2 www.tandfonline.com
N Awata, K Noumi, Y Uemura, A Takaki… - The Japanese Journal …, 1985 - europepmc.org
Metabolism of lenampicillin hydrochloride (LAPC), especially ampicillin (ABPC) structure of LAPC, was investigated after oral administration in human, dogs and rats. The unchanged …
Number of citations: 6 europepmc.org

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